molecular formula C8H6BF6KO B13473715 Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate

Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate

Cat. No.: B13473715
M. Wt: 282.03 g/mol
InChI Key: PCXQSVVTGQLZPJ-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of trifluoromethyl groups in the compound enhances its stability and reactivity, making it a valuable reagent in both academic and industrial research.

Preparation Methods

The synthesis of potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide typically involves the reaction of boronic acids or boronate esters with potassium trifluoroborate salts. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes. Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.

Scientific Research Applications

Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide exerts its effects involves the interaction of its boron atom with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to participate in electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H6BF6KO

Molecular Weight

282.03 g/mol

IUPAC Name

potassium;trifluoro-[3-methoxy-5-(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C8H6BF6O.K/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15;/h2-4H,1H3;/q-1;+1

InChI Key

PCXQSVVTGQLZPJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)OC)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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